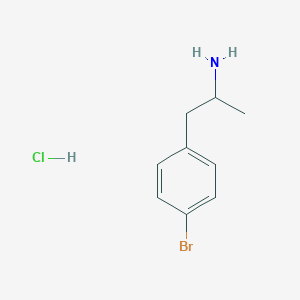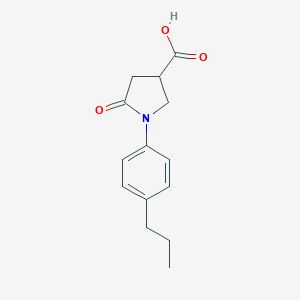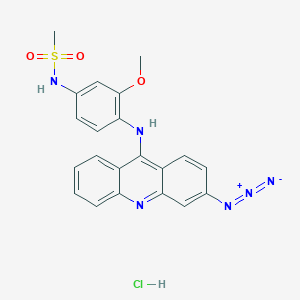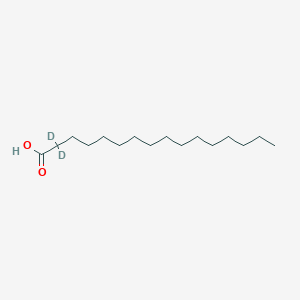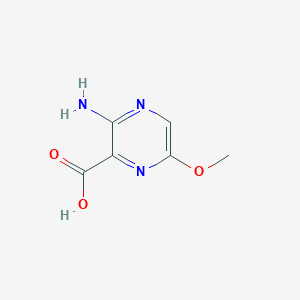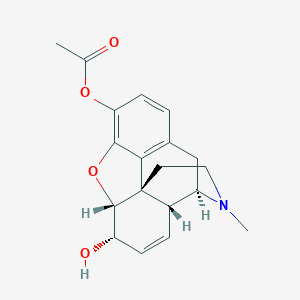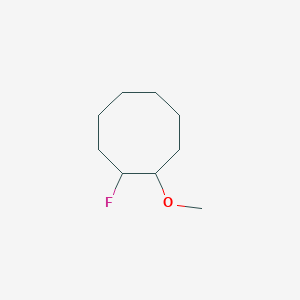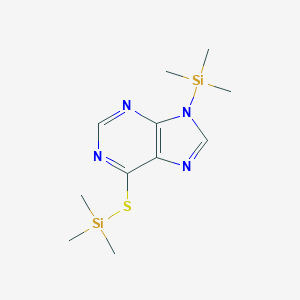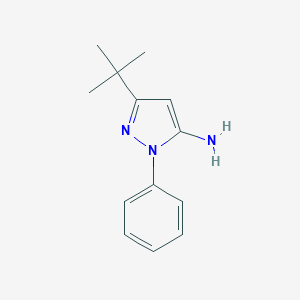
5-Acetylfuran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetylfuran-3-carbonitrile, also known as 5-Acetyl-2-furancarbonitrile, is a chemical compound with the molecular formula C7H5NO2. It is a furan derivative and has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
5-Acetylfuran-3-carbonitrile has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals. In the agrochemical industry, it has been reported to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a building block in the synthesis of various agrochemicals. In materials science, it has been reported to exhibit luminescent properties, making it a potential candidate for use in optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5-Acetylfuran-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
5-Acetylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Acetylfuran-3-carbonitrile in lab experiments is its relatively simple synthesis method. It can be synthesized from readily available starting materials with high yield. Another advantage is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Acetylfuran-3-carbonitrile. One direction is to further investigate its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to investigate its toxicity and safety profile.
Métodos De Síntesis
There are several methods reported in the literature for the synthesis of 5-Acetylfuran-3-carbonitrile. One of the most common methods involves the reaction of furfural with acetic anhydride and sodium cyanide in the presence of a catalyst such as ammonium acetate or potassium carbonate. Another method involves the reaction of furfuryl alcohol with acetic anhydride and sodium cyanide in the presence of a catalyst such as potassium carbonate or sodium hydroxide. Both methods yield 5-Acetylfuran-3-carbonitrile as the main product with high yield.
Propiedades
Número CAS |
133674-67-6 |
|---|---|
Nombre del producto |
5-Acetylfuran-3-carbonitrile |
Fórmula molecular |
C7H5NO2 |
Peso molecular |
135.12 g/mol |
Nombre IUPAC |
5-acetylfuran-3-carbonitrile |
InChI |
InChI=1S/C7H5NO2/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3 |
Clave InChI |
LDBONMJUXJMQFI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CO1)C#N |
SMILES canónico |
CC(=O)C1=CC(=CO1)C#N |
Sinónimos |
3-Furancarbonitrile, 5-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



